3-Methyl-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-3,4-dihydroquinazolin-4-one
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Overview
Description
3-Methyl-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains a quinazolinone core, a trifluoromethyl group, and an azetidine ring, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the trifluoromethyl group, and the incorporation of the azetidine ring. Common reagents used in these reactions include trifluoromethylating agents, azetidine derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized quinazolinone derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-Methyl-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-3,4-dihydroquinazolin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It may find applications in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and azetidine ring may play crucial roles in binding to enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives, trifluoromethylated compounds, and azetidine-containing molecules. Examples include:
- 3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol
- 2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole
Uniqueness
The uniqueness of 3-Methyl-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-3,4-dihydroquinazolin-4-one lies in its combination of structural features, which may confer distinct chemical and biological properties. The presence of the trifluoromethyl group can enhance metabolic stability and bioavailability, while the azetidine ring may contribute to specific binding interactions with biological targets.
Properties
Molecular Formula |
C18H15F3N4O2 |
---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
3-methyl-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]quinazolin-4-one |
InChI |
InChI=1S/C18H15F3N4O2/c1-24-16(26)13-4-2-3-5-14(13)23-17(24)25-9-12(10-25)27-11-6-7-22-15(8-11)18(19,20)21/h2-8,12H,9-10H2,1H3 |
InChI Key |
DIPZEICWSPPTJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1N3CC(C3)OC4=CC(=NC=C4)C(F)(F)F |
Origin of Product |
United States |
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